

In Vitro Protocol for Characterizing Xelaglifam using GPR40-Expressing Cells

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Compound of Interest

Compound Name: Xelaglifam

Cat. No.: B12409011

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Application Note

This document provides a comprehensive set of in vitro protocols for the functional characterization of **Xelaglifam**, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist. **Xelaglifam** has demonstrated potent activity in stimulating glucose-dependent insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacological activity of **Xelaglifam** and other GPR40 agonists in cellular models.

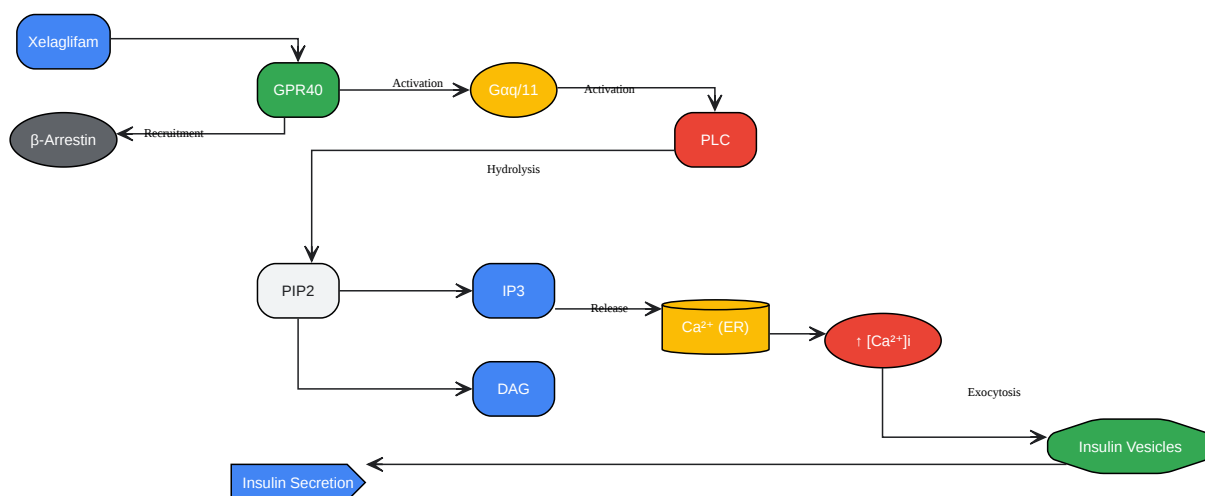
The described assays focus on key aspects of GPR40 signaling, including Gq-protein dependent and independent pathways. These include the measurement of second messenger accumulation (inositol monophosphate), intracellular calcium mobilization, β -arrestin recruitment, and the ultimate physiological response of glucose-stimulated insulin secretion (GSIS). The protocols are designed for use with recombinant cell lines expressing human GPR40, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, as well as with insulin-secreting cell lines like the hamster insulinoma (HIT-T15) cells.

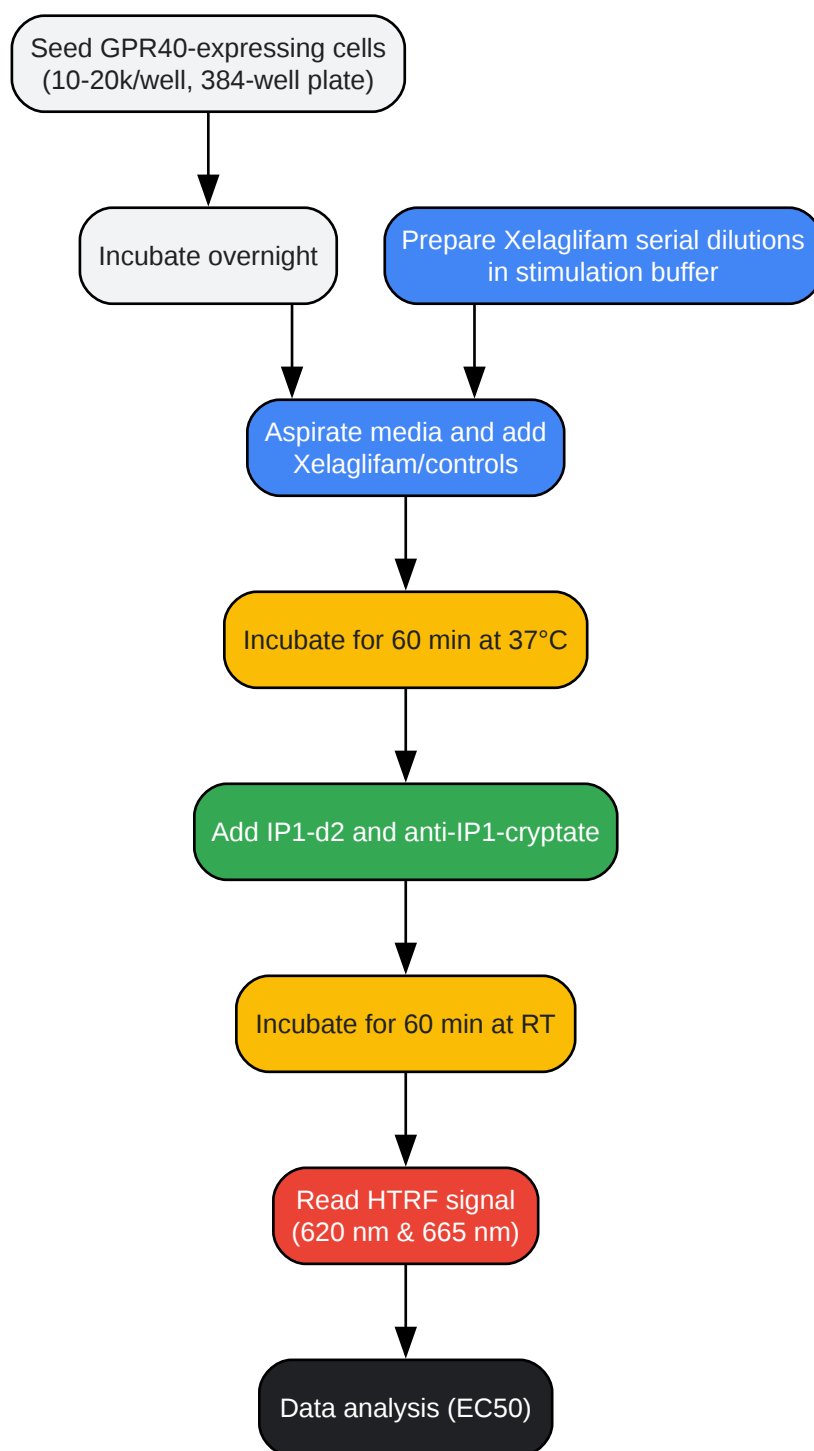
GPR40 Signaling and Xelaglifam's Mechanism of Action

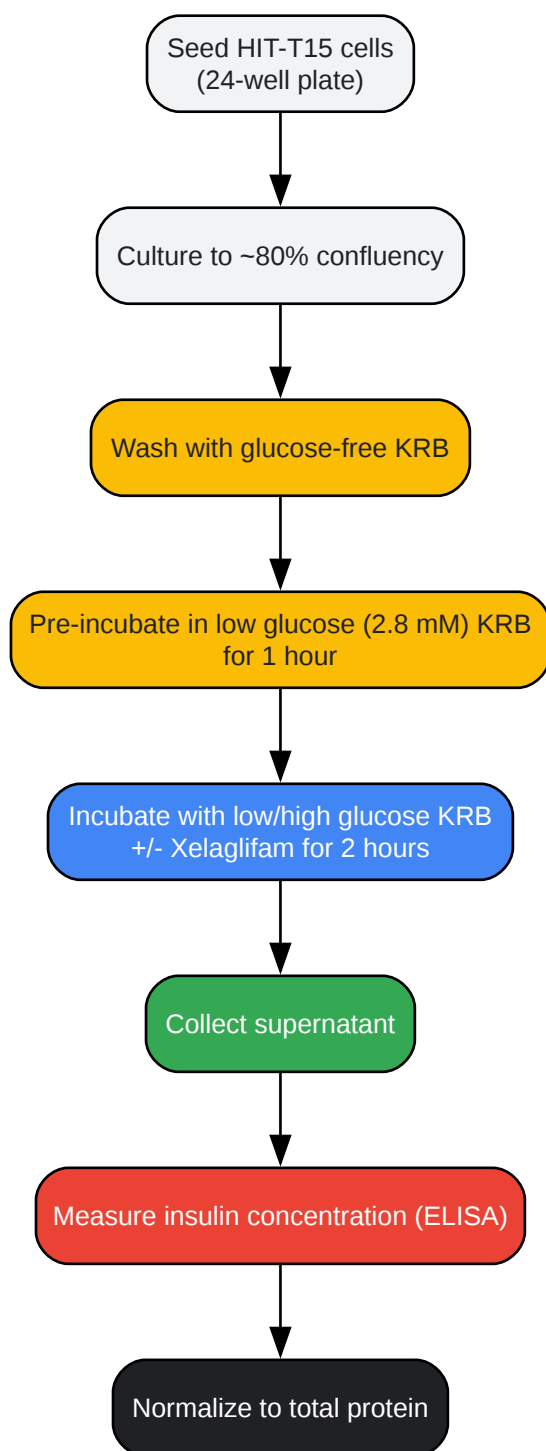
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β -cells.[2] Upon activation by long-chain fatty acids or synthetic agonists like **Xelaglifam**, GPR40 primarily

couples to the Gαq/11 subunit of heterotrimeric G proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[3] These signaling events are crucial for the potentiation of glucose-stimulated insulin secretion.

Xelaglifam has been shown to activate both Gq protein-dependent and G protein-independent signaling pathways.[1] It dose-dependently increases inositol phosphate-1 (IP-1), a stable metabolite of IP3, and stimulates intracellular calcium mobilization.[1] Furthermore, **Xelaglifam** promotes the recruitment of β-arrestin, a key protein in G protein-independent signaling and receptor desensitization.[1][5]







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